molecular formula C7H4BrClFNO2 B12840145 5-Bromo-1-(chloromethyl)-3-fluoro-2-nitrobenzene

5-Bromo-1-(chloromethyl)-3-fluoro-2-nitrobenzene

Cat. No.: B12840145
M. Wt: 268.47 g/mol
InChI Key: RRASORZHLVFJRA-UHFFFAOYSA-N
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Description

5-Bromo-1-(chloromethyl)-3-fluoro-2-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(chloromethyl)-3-fluoro-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-(chloromethyl)-3-fluoro-2-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(chloromethyl)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

    Reduction: Formation of 5-Bromo-1-(aminomethyl)-3-fluoro-2-nitrobenzene.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

5-Bromo-1-(chloromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of biochemical pathways and mechanisms due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(chloromethyl)-3-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(chloromethyl)-2-fluoro-3-nitrobenzene
  • 5-Bromo-1-(chloromethyl)-4-fluoro-2-nitrobenzene
  • 5-Bromo-1-(chloromethyl)-3-chloro-2-nitrobenzene

Uniqueness

5-Bromo-1-(chloromethyl)-3-fluoro-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of bromine, chlorine, fluorine, and nitro groups in specific positions on the benzene ring allows for targeted modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.47 g/mol

IUPAC Name

5-bromo-1-(chloromethyl)-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4BrClFNO2/c8-5-1-4(3-9)7(11(12)13)6(10)2-5/h1-2H,3H2

InChI Key

RRASORZHLVFJRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCl)[N+](=O)[O-])F)Br

Origin of Product

United States

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